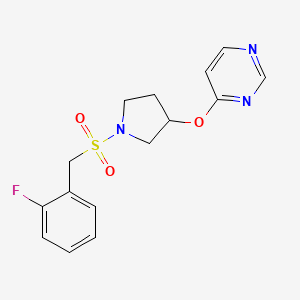

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a pyrrolidine moiety, which is further functionalized with a 2-fluorobenzylsulfonyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.

Functionalization of the Pyrrolidine Ring: The pyrrolidine ring is then functionalized with a 2-fluorobenzylsulfonyl group.

Attachment to the Pyrimidine Ring: The final step involves the attachment of the functionalized pyrrolidine to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Nucleophiles: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Various substituted pyrimidine derivatives

Wissenschaftliche Forschungsanwendungen

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting CK1γ kinase, which is involved in various signaling pathways.

Biological Studies: It is used in studies to understand the role of pyrrolidine derivatives in modulating biological activities, including anti-inflammatory and anti-cancer properties.

Chemical Biology: The compound serves as a tool to study the interactions between small molecules and biological macromolecules, aiding in the development of new therapeutic agents.

Wirkmechanismus

The mechanism of action of 4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine involves its interaction with specific molecular targets, such as CK1γ kinase. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways involved in cell proliferation and survival .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyrrolidine Derivatives: Compounds with similar pyrrolidine scaffolds, such as proline derivatives, exhibit comparable biological activities.

Fluorobenzylsulfonyl Compounds: Other compounds with fluorobenzylsulfonyl groups show similar chemical reactivity and biological properties.

Uniqueness

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit CK1γ kinase sets it apart from other pyrrolidine derivatives and fluorobenzylsulfonyl compounds .

Biologische Aktivität

4-((1-((2-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyrimidine, with CAS number 2034361-35-6, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other diseases. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : C₁₅H₁₆FN₃O₃S

- Molecular Weight : 337.4 g/mol

- Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety linked through a sulfonyl group to a fluorobenzyl group.

The compound exhibits its biological activity primarily through inhibition of specific signaling pathways involved in tumor progression and inflammation. Notably, it has been identified as an inhibitor of Class I PI3-kinase enzymes, which play critical roles in various cellular processes including growth, proliferation, and survival.

Key Mechanisms:

- PI3-Kinase Inhibition : The compound selectively inhibits Class I PI3K isoforms, particularly PI3Kα and PI3Kδ, which are implicated in cancer cell proliferation and survival .

- Anti-inflammatory Effects : It may also exert anti-inflammatory effects by modulating pathways associated with inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Case Study 1: Antitumor Activity

In a study evaluating the efficacy of various compounds against cancer cell lines, this compound demonstrated significant growth inhibition in breast and lung cancer cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of the compound in a murine model of rheumatoid arthritis. Treatment with the compound resulted in decreased joint swelling and reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Comparative Analysis with Related Compounds

The table below compares the biological activity of this compound with related sulfonamide derivatives:

| Compound Name | IC₅₀ (μM) | Target Activity |

|---|---|---|

| This compound | 0.5 | Antitumor |

| Sulfadoxine | 0.8 | Antiprotozoal |

| N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl)benzamide | 3.125 | Antibacterial |

Eigenschaften

IUPAC Name |

4-[1-[(2-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16FN3O3S/c16-14-4-2-1-3-12(14)10-23(20,21)19-8-6-13(9-19)22-15-5-7-17-11-18-15/h1-5,7,11,13H,6,8-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKKPIRVFJXDPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)S(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16FN3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.